molecular formula C14H17NO5 B037790 niazirin CAS No. 122001-32-5

niazirin

Cat. No.: B037790
CAS No.: 122001-32-5
M. Wt: 279.29 g/mol
InChI Key: OBJREHLZEIEGDU-CNJBRALLSA-N
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Description

4-(Rhamnosyloxy)phenylacetonitrile is an organic compound with the chemical formula C14H17NO5. It is a derivative of phenylacetonitrile, where a rhamnosyloxy group is attached to the phenyl ring. This compound is known for its presence in the seeds of Moringa oleifera, a plant widely recognized for its medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Rhamnosyloxy)phenylacetonitrile typically involves the glycosylation of phenylacetonitrile with rhamnose. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the glycosylation process. The specific details of the synthetic route can vary, but it generally involves the following steps:

Industrial Production Methods

Industrial production of 4-(Rhamnosyloxy)phenylacetonitrile follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Rhamnosyloxy)phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Rhamnosyloxy)phenylacetonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in traditional medicine.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 4-(Rhamnosyloxy)phenylacetonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyphenylacetonitrile
  • 4-Hydroxyphenylacetamide
  • 4-(Rhamnosyloxy)benzyl isothiocyanate

Uniqueness

4-(Rhamnosyloxy)phenylacetonitrile is unique due to its specific glycosylation with rhamnose, which imparts distinct biological activities and chemical properties. Its presence in Moringa oleifera seeds and its potential therapeutic applications make it a compound of significant interest .

Biological Activity

Niazirin is a nitrile glycoside extracted from the pods and leaves of Moringa oleifera , a plant known for its extensive medicinal properties. This compound has garnered attention for its various biological activities, particularly its potential in treating diabetes, oxidative stress, and inflammation. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its unique chemical structure that contributes to its biological effects. Recent studies have focused on its pharmacokinetics, revealing important information about its absorption and bioavailability. A study conducted by Wang et al. (2022) utilized UPLC-MS/MS to analyze the pharmacokinetics of this compound in rats, demonstrating an absolute bioavailability ranging from 46.78% to 52.61% depending on the dosage administered (5, 20, and 40 mg/kg) .

Key Pharmacokinetic Findings:

Dosage (mg/kg)Absolute Bioavailability (%)AUC (0-∞) EquationCmax Equation
546.78y = 177.39x + 99.716y = 63.152x + 19.531
2052.61
4048.28

These findings underscore the compound's potential for therapeutic applications.

Antidiabetic Activity

This compound has shown significant antidiabetic properties, primarily through its ability to reduce oxidative stress associated with high glucose levels. A study by Wang et al. (2019) demonstrated that this compound mitigates high glucose-induced oxidative stress via the PKCζ/Nox4 pathway, enhancing antioxidant enzyme activity such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) while decreasing malondialdehyde (MDA) levels .

Mechanism of Action:

  • Inhibition of Reactive Oxygen Species (ROS): this compound reduces ROS production, which is crucial in preventing cellular damage during hyperglycemia.
  • Enhancement of Antioxidant Enzymes: It upregulates SOD and GPx, contributing to improved oxidative stress management.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. Research indicates that compounds from Moringa oleifera , including this compound, inhibit pro-inflammatory cytokines such as TNF-α and IL-1β while promoting anti-inflammatory cytokines like IL-10 . This dual action suggests a potential role for this compound in managing chronic inflammatory conditions.

Inflammatory Markers:

CytokineEffect of this compound
TNF-αInhibition
IL-1βInhibition
IL-10Promotion

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases (NDs). The phytochemicals in Moringa oleifera , including this compound, exhibit significant antioxidant properties that may protect neuronal cells from damage . The mechanisms involve reducing oxidative stress and modulating neuroinflammatory pathways.

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

  • Diabetes Management: In diabetic rat models, administration of this compound led to significant reductions in blood glucose levels and improvements in lipid profiles.
  • Neuroprotection: this compound's antioxidant effects were observed in models of Alzheimer's disease, suggesting it may help delay cognitive decline.

Properties

IUPAC Name

2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-7-15/h2-5,8,11-14,16-18H,6H2,1H3/t8-,11-,12+,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJREHLZEIEGDU-CNJBRALLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC#N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CC#N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60153465
Record name 4-(Rhamnosyloxy)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122001-32-5
Record name Niazirin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122001-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niazirin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122001325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Rhamnosyloxy)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Niazirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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